N-(2-sulfoethyl)-2-bromoacetamide
Description
Properties
Molecular Formula |
C4H8BrNO4S |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
2-[(2-bromoacetyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C4H8BrNO4S/c5-3-4(7)6-1-2-11(8,9)10/h1-3H2,(H,6,7)(H,8,9,10) |
InChI Key |
VPNRXICCVHIQRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
a) N-(3-Azidopropyl)-2-bromoacetamide (Compound 2)
- Structure : Contains an azide (-N₃) group on the propyl chain.
- Reactivity : The azide group enables click chemistry (e.g., Cu-catalyzed cycloaddition), while the bromoacetamide allows alkylation.
- Application : Intermediate in synthesizing DOTAM-azide for radiopharmaceuticals .
- Solubility : Moderate in organic solvents; less hydrophilic than sulfonated analogs.
b) N-(2-Iodophenyl)-2-bromoacetamide (Compound 1)
- Structure : Aromatic iodophenyl group attached to the acetamide.
- Reactivity : Undergoes nucleophilic substitution (e.g., azide exchange) at the bromine site.
- Application : Precursor to azidoacetamides for heterocyclic synthesis .
- Solubility : Lipophilic due to the iodophenyl group; requires acetone or ethyl acetate for dissolution .
c) N-[4-Fluoro(18F)benzyl]-2-bromoacetamide (NFLOBA)
d) N-(3-Acetyl-2-thienyl)-2-bromoacetamide
- Structure : Thiophene ring with an acetyl group.
- Reactivity : Electrophilic bromoacetamide reacts with nucleophiles; acetyl group stabilizes via resonance.
- Application : Intermediate in synthesizing functionalized thiophenes for materials science .
- Solubility : Soluble in dichloromethane and THF; insoluble in water .
e) N-(2-Sulfoethyl)-2-bromoacetamide
- Structure : Sulfonate group on the ethylamine side chain.
- Reactivity : Enhanced electrophilicity due to electron-withdrawing sulfonate; reacts with thiols and amines.
- Application : Water-soluble dye synthesis and bioconjugation .
- Solubility : High aqueous solubility (>100 mg/mL in water) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~315 (estimated) | -1.2* | High | -SO₃⁻, -Br, -CONH- |
| N-(3-Azidopropyl)-2-bromoacetamide | 237.1 | 0.8 | Moderate | -N₃, -Br, -CONH- |
| N-(2-Iodophenyl)-2-bromoacetamide | 367.0 | 3.0 | Low | -I, -Br, -CONH- |
| N-[4-Fluoro(18F)benzyl]-2-bromoacetamide | 287.1 | 1.5 | Moderate | -¹⁸F, -Br, -CONH- |
| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | 262.1 | 1.2 | Low | -COCH₃, -Br, -CONH- |
*Estimated based on sulfonate contribution to hydrophilicity.
Stability and Handling
- This compound : Stable in aqueous buffers (pH 4–9); hydrolyzes under strong basic conditions.
- N-(3-Azidopropyl)-2-bromoacetamide : Light-sensitive due to the azide group; requires storage in amber vials .
- Aromatic Derivatives (e.g., N-(2-iodophenyl)-2-bromoacetamide) : Prone to halogen exchange under high temperatures .
Preparation Methods
Nucleophilic Substitution of 1,2-Dibromoethane with Sodium Sulfite Followed by Amidation
This two-step method involves synthesizing sodium 2-bromoethyl sulfonate as an intermediate, which is subsequently amidated with bromoacetamide (Figure 2) .
Step 1: Synthesis of Sodium 2-Bromoethyl Sulfonate
-
1,2-Dibromoethane (1.0 mol) is heated to 85°C.
-
Aqueous sodium sulfite (1.0 mol) is added dropwise over 1 hour.
-
The mixture is refluxed for 0.5 hours, then sodium bromide (3 wt%) is added to induce crystallization.
-
Cooling to 10°C yields sodium 2-bromoethyl sulfonate with >95% purity .
Step 2: Amidation with Bromoacetamide
-
Sodium 2-bromoethyl sulfonate (1.0 mol) is reacted with bromoacetamide (1.1 mol) in DMF.
-
The reaction is catalyzed by triethylamine at 60°C for 6 hours.
-
The product is isolated via vacuum distillation and recrystallized from ethanol .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Intermediate Yield | 95–96% (Step 1) | |
| Final Yield | 75–80% (Step 2) | |
| Catalysts | Triethylamine |
Bromoacetylation of 2-Aminoethanesulfonic Acid (Taurine) Using Bromoacetyl Chloride
A modified approach substitutes bromoacetyl chloride for bromoacetyl bromide, reducing byproduct formation (Figure 3) .
Procedure :
-
Taurine (1.0 mol) is suspended in dichloromethane.
-
Bromoacetyl chloride (1.05 mol) is added slowly at 0°C.
-
The mixture is stirred for 2 hours, then warmed to 25°C for 12 hours.
-
The product is extracted with water, and the aqueous layer is evaporated to dryness .
Key Data :
Comparative Analysis of Methods
Table 1: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amidation | High yield, minimal steps | Requires careful pH control |
| Nucleophilic Substitution | Scalable for industry | Two-step process |
| Bromoacetyl Chloride | Higher purity | Cost of bromoacetyl chloride |
Key Research Findings
-
Crystallization Efficiency : The addition of sodium bromide during intermediate purification (Method 2) enhances crystal lattice stability, improving yields .
-
Solvent Impact : Polar aprotic solvents (e.g., DMF) increase reaction rates in Method 2 but may complicate purification .
-
Byproduct Management : Method 3 generates less HBr gas compared to Method 1, reducing corrosion risks .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., sulfonate SO₃⁻ at δ 120–125 ppm in ¹³C) and detects residual solvents .
- Mass Spectrometry (MS) : ESI-MS in negative mode ([M-H]⁻ ion) validates molecular weight (theoretical: 274.09 g/mol) .
- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% TFA (70:30) achieve baseline separation of impurities .
How can computational modeling predict the interaction of this compound with biological targets?
Advanced Research Question
- Docking Studies : Use software like AutoDock Vina to model interactions with cysteine-rich enzymes (e.g., glutathione S-transferase). The bromoacetamide group targets catalytic thiols, while the sulfonate enhances solubility for in vitro assays .
- MD Simulations : Assess stability of protein-ligand complexes in aqueous environments, highlighting sulfonate’s role in solvation .
Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinities .
What strategies resolve contradictions in reported biological activities of bromoacetamide derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:
- Structural Variants : Sulfonate vs. acetyl substituents alter cell permeability and target specificity .
- Assay Conditions : Varying pH (6.5–7.4) impacts sulfonate ionization and reactivity.
Standardize assays using:- Cell Lines : MCF-7 (cancer) vs. HEK293 (normal) to differentiate selective toxicity .
- Dose-Response Curves : Calculate IC₅₀ values under controlled redox conditions (e.g., ± glutathione) .
What are the applications of this compound in protein labeling and bioconjugation?
Advanced Research Question
The compound’s bromoacetamide group selectively alkylates thiols (-SH) in proteins, while the sulfonate improves water solubility for physiological compatibility. Applications include:
- Antibody-Drug Conjugates (ADCs) : Conjugate via cysteine residues in antibody hinge regions .
- Fluorescent Probes : Link to sulfo-Cy5 dyes for live-cell imaging.
Optimize labeling efficiency using SDS-PAGE and MALDI-TOF to confirm stoichiometry .
How does this compound compare to other bromoacetamide derivatives in stability studies?
Basic Research Question
Stability in aqueous buffers (pH 7.4, 25°C) varies:
- Hydrolysis Half-Life : ~48 hours for N-(2-sulfoethyl) vs. ~24 hours for N-ethyl derivatives due to sulfonate’s electron-withdrawing effects .
- Degradation Products : Identified via LC-MS as 2-sulfoethylacetamide and bromide ions.
Store lyophilized at -20°C; avoid repeated freeze-thaw cycles .
What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
